molecular formula C18H13N5O2 B12774885 Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-4-pyridinyl- CAS No. 87949-25-5

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-4-pyridinyl-

Cat. No.: B12774885
CAS No.: 87949-25-5
M. Wt: 331.3 g/mol
InChI Key: BSFZTGILWHHGEO-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-4-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate . The process can be carried out under reflux conditions in solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act as enzyme inhibitors by binding to the active site of the target enzyme, thereby blocking its activity. They may also interact with specific receptors in the central nervous system, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrazolo[1,5-a]pyrimidine derivatives include:

Uniqueness

What sets pyrazolo[1,5-a]pyrimidine derivatives apart is their unique combination of photophysical properties and synthetic versatility. This allows for a wide range of applications, from medicinal chemistry to material science .

Properties

CAS No.

87949-25-5

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

7-oxo-1-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H13N5O2/c24-17(21-13-6-9-19-10-7-13)15-12-20-16-8-11-22(23(16)18(15)25)14-4-2-1-3-5-14/h1-12H,(H,19,21,24)

InChI Key

BSFZTGILWHHGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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